![molecular formula C7H4I2N2 B155883 3,6-Diiodo-1H-indazole CAS No. 319472-78-1](/img/structure/B155883.png)
3,6-Diiodo-1H-indazole
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Overview
Description
3,6-Diiodo-1H-indazole is a chemical compound with the CAS Number: 319472-78-1 . It is a light-yellow to yellow powder or crystals . It has a molecular weight of 369.93 .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3,6-Diiodo-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 3,6-Diiodo-1H-indazole is 1S/C7H4I2N2/c8-4-1-2-5-6 (3-4)10-11-7 (5)9/h1-3H, (H,10,11) .Physical And Chemical Properties Analysis
3,6-Diiodo-1H-indazole is a light-yellow to yellow powder or crystals . It has a molecular weight of 369.93 . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 3,6-Diiodo-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
Synthesis Strategies
The synthesis of 1H- and 2H-indazoles, including 3,6-Diiodo-1H-indazole, has been a focus of recent research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This makes 3,6-Diiodo-1H-indazole a potential candidate for respiratory disease treatment.
C-3 Functionalization
The C-3 functionalization of 1H-indazole, including 3,6-Diiodo-1H-indazole, can produce a lot of highly valuable pharmaceutical precursors . These precursors could be used for the treatment of cancer and many other inflammatory diseases .
Suzuki–Miyaura Cross-Coupling
3,6-Diiodo-1H-indazole can be used in Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids . This reaction is catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
Anti-Inflammatory Effect
1,3,4-Thiadiazole and indazole derivatives, including 3,6-Diiodo-1H-indazole, have shown significant anti-inflammatory effects . They have demonstrated inhibition in paw edema, which is a common model for inflammation .
Safety and Hazards
Future Directions
Mechanism of Action
- Notably, indazole-containing compounds have diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
- For instance, a derivative of 3,6-Diiodo-1H-indazole inhibited cell growth effectively against colon and melanoma cell lines .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3,6-diiodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJIWVECAQYNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619269 |
Source
|
Record name | 3,6-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diiodo-1H-indazole | |
CAS RN |
319472-78-1 |
Source
|
Record name | 3,6-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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